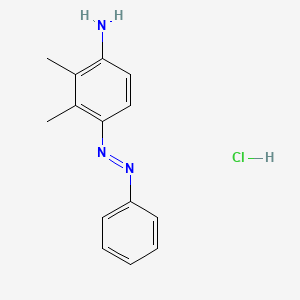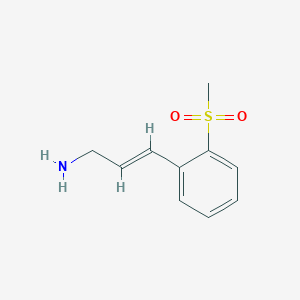
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methanesulfonylphenylacetic acid and allylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-methanesulfonylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with allylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methanesulfonylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfonyl)prop-2-en-1-amine: A structurally similar compound with a simpler backbone.
2-(2-Methanesulfonylphenyl)ethan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(E)-3-(2-methylsulfonylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7H,8,11H2,1H3/b6-4+ |
Clave InChI |
YLFWWVJHNZVMBR-GQCTYLIASA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=CC=C1/C=C/CN |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


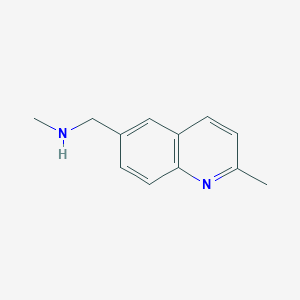
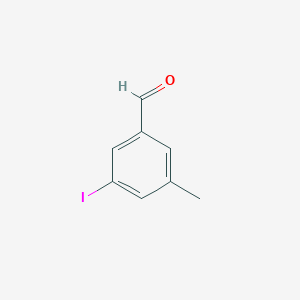
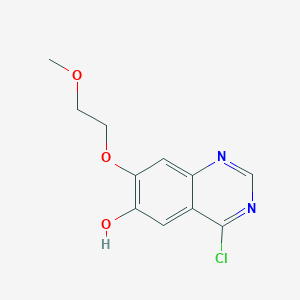
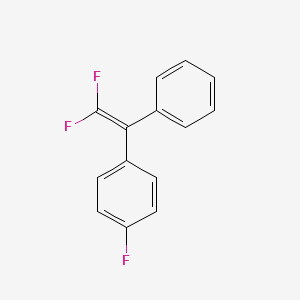
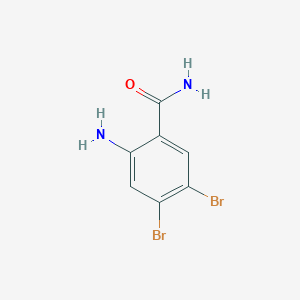
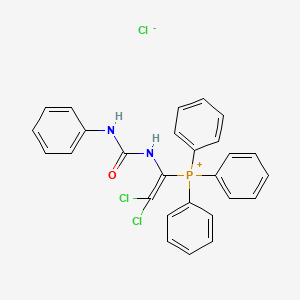
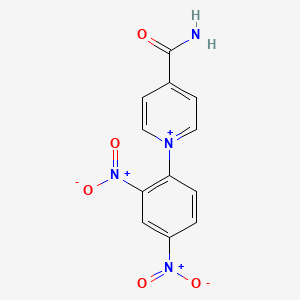

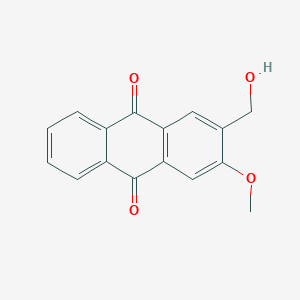
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

